molecular formula C10H8BrF3O3 B6360884 2-[3-Bromo-5-(trifluoromethoxy)phenyl]-1,3-dioxolane CAS No. 1610379-48-0

2-[3-Bromo-5-(trifluoromethoxy)phenyl]-1,3-dioxolane

Cat. No.: B6360884
CAS No.: 1610379-48-0
M. Wt: 313.07 g/mol
InChI Key: SHPKDJPSYRJVPZ-UHFFFAOYSA-N
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Description

2-[3-Bromo-5-(trifluoromethoxy)phenyl]-1,3-dioxolane is a chemical compound with the molecular formula C10H8BrF3O3 and a molecular weight of 313.07 g/mol . It is characterized by the presence of a bromine atom, a trifluoromethoxy group, and a dioxolane ring attached to a phenyl ring. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-[3-Bromo-5-(trifluoromethoxy)phenyl]-1,3-dioxolane typically involves the reaction of 3-bromo-5-(trifluoromethoxy)benzaldehyde with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring . The reaction conditions often include refluxing the reactants in a suitable solvent such as toluene or dichloromethane. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-[3-Bromo-5-(trifluoromethoxy)phenyl]-1,3-dioxolane can undergo various chemical reactions, including:

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical formula: C10_{10}H8_8BrF3_3O3_3. Its structure features a dioxolane ring, which is known for its stability and reactivity in organic synthesis. The presence of bromine and trifluoromethoxy groups enhances its potential as a versatile building block in chemical reactions.

Medicinal Chemistry

Antitumor Activity
Recent studies have indicated that compounds similar to 2-[3-Bromo-5-(trifluoromethoxy)phenyl]-1,3-dioxolane exhibit promising antitumor properties. The trifluoromethoxy group is known to influence the biological activity of phenolic compounds, enhancing their efficacy against various cancer cell lines. For instance, research has shown that derivatives of dioxolane compounds can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.

Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Preliminary studies have indicated that dioxolane derivatives can exhibit inhibitory effects against a range of bacteria and fungi. This makes them candidates for developing new antimicrobial agents to combat resistant strains.

Agrochemicals

Pesticide Development
The unique chemical structure of this compound positions it as a potential candidate for pesticide formulation. The trifluoromethoxy group can enhance the lipophilicity of agrochemical agents, improving their penetration into plant tissues and increasing effectiveness against pests.

Herbicide Applications
Research has explored the use of similar compounds in herbicide formulations. The ability to modify the dioxolane structure allows for the design of selective herbicides that target specific weed species while minimizing damage to crops.

Material Science

Polymer Synthesis
In material science, this compound can serve as a monomer in the synthesis of polymers with tailored properties. The introduction of bromine can facilitate cross-linking reactions, leading to materials with enhanced mechanical strength and thermal stability.

Nanotechnology Applications
The compound's unique properties may also find applications in nanotechnology. Its ability to form stable complexes with metal ions could be exploited in the development of nanomaterials for sensors or catalysts.

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Antitumor Activity Dioxolane derivatives showed significant cytotoxicity against breast cancer cells.
Antimicrobial Properties Exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria.
Pesticide Development Enhanced efficacy in controlling aphid populations compared to traditional pesticides.
Polymer Synthesis Successful incorporation into polymer matrices resulted in improved thermal properties.

Mechanism of Action

The mechanism of action of 2-[3-Bromo-5-(trifluoromethoxy)phenyl]-1,3-dioxolane involves its interaction with specific molecular targets, such as enzymes or receptors, depending on the context of its use. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, while the bromine atom can participate in halogen bonding interactions . These interactions can modulate the activity of the target molecules and pathways involved.

Comparison with Similar Compounds

Similar compounds to 2-[3-Bromo-5-(trifluoromethoxy)phenyl]-1,3-dioxolane include:

Biological Activity

2-[3-Bromo-5-(trifluoromethoxy)phenyl]-1,3-dioxolane (CAS: 1610379-48-0) is a synthetic compound that has garnered attention for its potential biological activities. The presence of bromine and trifluoromethoxy groups in its structure may contribute to its pharmacological properties, making it a subject of interest in medicinal chemistry and drug design.

Chemical Structure

The molecular formula of this compound is C10H7BrF3O3C_{10}H_{7}BrF_{3}O_{3}. Its structural representation can be summarized as follows:

Molecular Structure Brc1cc(c(c1)C1OCCO1)OC(F)(F)F\text{Molecular Structure }Br-c_1cc(c(c_1)C_1OCCO_1)OC(F)(F)F

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives with similar structural features have shown significant cytotoxic effects against various cancer cell lines. A notable study reported that certain synthesized compounds exhibited IC50 values ranging from 6.46 μM to 6.56 μM against the amyloid beta-binding alcohol dehydrogenase (ABAD), which is implicated in Alzheimer's disease pathology . This suggests that the compound may possess mechanisms that could inhibit cancer cell proliferation.

Antibacterial Activity

Compounds containing trifluoromethyl groups, like this compound, have also been evaluated for antibacterial properties. In a comprehensive screening, several derivatives demonstrated varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. However, their effectiveness was noted to be less than standard antibiotics such as streptomycin and ceftazidime .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be further understood through SAR studies. The incorporation of trifluoromethyl groups has been shown to enhance the potency of compounds by improving their interaction with biological targets. For example, modifications in the phenyl ring and the introduction of halogen atoms have been linked to increased inhibitory effects on various enzymes and receptors .

Case Studies

A recent investigation into related dioxolane compounds revealed that certain derivatives exhibited potent anti-inflammatory and antitumor activities. These studies utilized various human cell lines including SK-Hep-1 (liver), MDA-MB-231 (breast), and NUGC-3 (gastric), reporting moderate to high inhibition rates in cell proliferation assays .

Table: Summary of Biological Activities

Activity TypeCompound TypeIC50 Range (μM)Reference
AnticancerSimilar dioxolane derivatives6.46 - 6.56
AntibacterialTrifluoromethyl-containing compoundsVaries
Anti-inflammatoryVarious dioxolane derivativesModerate

Properties

IUPAC Name

2-[3-bromo-5-(trifluoromethoxy)phenyl]-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrF3O3/c11-7-3-6(9-15-1-2-16-9)4-8(5-7)17-10(12,13)14/h3-5,9H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHPKDJPSYRJVPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC(=CC(=C2)Br)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrF3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 3-bromo-5-trifluoromethoxybenzaldehyde (20, 2.00 g, 7.43 mmol), ethylene glycol (2.31 g, 37.2 mmol), para-toluenesulfonic acid (50 mg, 0.26 mmol) in anhydrous toluene (50 mL) was refluxed using a Dean-Stark apparatus for 3 h. The solution was concentrated and the product purified by silica gel chromatography eluting with 0-10% EtOAc in hexanes to afford the title compound (1.25 g, 54%) as a clear, colorless oil: 1H NMR (500 MHz, CDCl3) δ 7.57 (t, J=1.5 Hz, 1H), 7.37 (s, 1H), 7.28 (s, 1H), 5.79 (s, 1H), 4.12-4.01 (m, 4H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.31 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mg
Type
catalyst
Reaction Step One
Yield
54%

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